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Compound of Interest

Compound Name: LED209

Cat. No.: B1674690 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of

action, and historical development of LED209, a novel antivirulence agent. The information

presented herein is intended for researchers, scientists, and professionals in the field of drug

development who are interested in innovative approaches to combatting bacterial infections.

Discovery and Rationale
The emergence of antibiotic resistance is a significant threat to public health, necessitating the

development of new therapeutic strategies.[1][2][3] One promising approach is the

development of antivirulence drugs, which disarm pathogens without killing them, thereby

potentially reducing the selective pressure for the development of resistance.[1][4]

LED209 was identified through a high-throughput screening of 150,000 small molecules to find

an inhibitor of the bacterial QseC sensory kinase.[5] QseC is a conserved membrane-bound

histidine sensor kinase found in over 25 Gram-negative pathogens, including

Enterohemorrhagic Escherichia coli (EHEC), Salmonella enterica, and Francisella tularensis.[1]

[4][6] This kinase plays a crucial role in inter-kingdom signaling by recognizing both the host

stress hormones epinephrine and norepinephrine, as well as the bacterial signal autoinducer-3

(AI-3).[2][3][6] This signaling cascade ultimately activates the expression of virulence genes.[4]

Due to its central role in pathogenesis and its absence in mammals, QseC presented an

attractive target for a broad-spectrum antimicrobial agent.[4][7]
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Mechanism of Action
Subsequent structure-activity relationship (SAR) studies revealed that LED209 is a potent

prodrug.[1][2][3] Upon entering the bacterial cell, and presumably in close proximity to its

target, LED209 is cleaved, releasing an aniline group and its active "warhead," the

isothiocyanate OM188.[1] This active component then acts as an allosteric inhibitor of QseC.[1]

[2][3]

The warhead covalently modifies lysines within the QseC protein, which prevents the binding of

its cognate signals and inhibits its autophosphorylation.[2][3] This disruption of the QseC

signaling cascade effectively blocks the downstream activation of virulence gene expression.[4]

[6][7]
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Prodrug activation and inhibition of QseC by LED209.

The inhibition of the QseC-dependent signaling system does not interfere with bacterial growth,

which is a key characteristic of antivirulence therapies that may lead to a lower evolutionary

pressure for developing drug resistance.[2][3][4]
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General Experimental Workflow for LED209 Evaluation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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